ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is an organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a propyl group at the 4-position and an ethyl ester group at the 2-position, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-propylchromen-2-one and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 7-hydroxy-4-propylchromen-2-one reacts with ethyl 2-bromoacetate to form the desired product through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active chromene moiety, which can then exert its biological effects through various pathways, including oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Another chromene derivative with similar structural features but different substituents.
Coumarin derivatives: A broad class of compounds with a chromene core, known for their diverse biological activities.
Uniqueness
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position and the ethyl ester group at the 2-position differentiates it from other chromene derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(2-oxo-4-propylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11(3)17(19)20-5-2/h7-11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQZWWPNLQWOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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